molecular formula C7H9BrN6 B13312625 5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13312625
M. Wt: 257.09 g/mol
InChI Key: NSXQDIQDDXKTFT-UHFFFAOYSA-N
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Description

5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Triazole Ring: The triazole ring is formed by reacting an appropriate hydrazide with a nitrile under acidic conditions.

    Coupling Reaction: Finally, the pyrazole and triazole rings are coupled together using a suitable linker, such as a methyl group, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) and bases like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signal transduction pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the triazole ring.

    1-Methyl-4-bromopyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.

    4-Bromo-1H-pyrazole: Lacks the methyl group and triazole ring.

Uniqueness

5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H9BrN6

Molecular Weight

257.09 g/mol

IUPAC Name

5-bromo-1-[(1-methylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9BrN6/c1-13-3-5(2-10-13)4-14-6(8)11-7(9)12-14/h2-3H,4H2,1H3,(H2,9,12)

InChI Key

NSXQDIQDDXKTFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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